2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide
Overview
Description
2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry. It was first introduced in 1957 and has been used to control weeds in crops such as cotton, soybeans, and sugarcane. Diuron has also been used in non-crop areas such as golf courses, parks, and other recreational areas.
Mechanism of Action
2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide inhibits photosynthesis by blocking the electron transport chain in chloroplasts. This leads to a decrease in ATP production, which ultimately results in the death of the plant. 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide is also known to affect other physiological processes in plants, such as cell division and growth.
Biochemical and Physiological Effects
2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has been shown to affect the growth and development of various plant species. It can cause chlorosis, stunting, and reduced biomass production. 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide can also affect the photosynthetic capacity of plants, leading to a decrease in photosynthetic pigments and a reduction in photosynthetic rates.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a relatively inexpensive herbicide and is readily available. It is also effective at controlling a wide range of weed species. However, 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has some limitations. It can be toxic to non-target organisms, including aquatic plants and animals. It can also persist in the environment for extended periods, leading to potential long-term effects on the ecosystem.
Future Directions
There are several future directions for research on 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide. One area of research is the development of alternative herbicides that are less toxic to non-target organisms. Another area of research is the investigation of the long-term effects of 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide on the environment. This includes the potential for bioaccumulation in aquatic systems and the effects on soil microbial communities. Additionally, there is a need for further research on the mechanism of action of 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide and its effects on plant physiology. This includes the identification of potential molecular targets and the development of new herbicides that target these pathways.
Scientific Research Applications
2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has been extensively studied for its herbicidal properties. It has been used to control weeds in various crops, including cotton, soybeans, and sugarcane. 2,4-dichloro-N-[(isobutylamino)carbonothioyl]benzamide has also been used in non-crop areas such as golf courses, parks, and other recreational areas.
properties
IUPAC Name |
2,4-dichloro-N-(2-methylpropylcarbamothioyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2OS/c1-7(2)6-15-12(18)16-11(17)9-4-3-8(13)5-10(9)14/h3-5,7H,6H2,1-2H3,(H2,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGIBMLXIPQOFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=S)NC(=O)C1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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